molecular formula C16H16N2O2 B14227718 Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate CAS No. 827320-69-4

Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate

Cat. No.: B14227718
CAS No.: 827320-69-4
M. Wt: 268.31 g/mol
InChI Key: KPMNRPLCBKFCAT-UHFFFAOYSA-N
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Description

Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of an ethyl ester group attached to the isoquinoline ring system, which is further substituted with a pyrrole moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with pyrrole under specific conditions. The reaction often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing high-pressure reactors and continuous flow systems. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(1H-pyrrol-2-yl)quinoline-2(1H)-carboxylate
  • Methyl 1-(1H-pyrrol-2-yl)isoquinoline-2(1H)-carboxylate
  • Ethyl 1-(1H-pyrrol-2-yl)isoquinoline-3(1H)-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

827320-69-4

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

ethyl 1-(1H-pyrrol-2-yl)-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H16N2O2/c1-2-20-16(19)18-11-9-12-6-3-4-7-13(12)15(18)14-8-5-10-17-14/h3-11,15,17H,2H2,1H3

InChI Key

KPMNRPLCBKFCAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CN3

Origin of Product

United States

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